2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide
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Description
2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.15387487 g/mol and the complexity rating of the compound is 602. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a synthetic organic molecule belonging to the pyrazolo[3,4-d]pyridazine class. This class is recognized for its diverse pharmacological activities, including anti-inflammatory and analgesic effects. The molecular formula of this compound is C24H25N5O with a molecular weight of approximately 441.5 g/mol.
Structural Characteristics
The structural complexity of this compound suggests significant steric and electronic interactions that may influence its biological activity. The synthesis typically involves multiple steps, often utilizing microwave-assisted synthesis or solvent-free conditions to enhance yields and reduce reaction times.
Anti-inflammatory and Analgesic Properties
Research indicates that pyrazolo[3,4-d]pyridazines exhibit notable anti-inflammatory and analgesic properties. These effects are often mediated through the inhibition of specific enzymes and receptors involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes and nuclear factor kappa B (NF-kB) signaling pathways.
Table 1: Summary of Biological Activities
The mechanism of action for This compound likely involves interactions with specific biological targets such as enzymes or receptors. Given its structural features, it may modulate pathways involved in inflammation or pain signaling. Further studies using biochemical assays and molecular docking simulations are necessary to elucidate its precise mechanism.
Case Study 1: In Vitro Evaluation Against Cancer Cell Lines
A study evaluated the antiproliferative activity of similar pyrazolo derivatives against cervical and breast cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity at concentrations as low as 7 µM. The mechanism involved the inhibition of EGFR activation and downstream signaling pathways such as Akt and Erk1/2.
Case Study 2: Anti-inflammatory Activity Assessment
In another study focusing on anti-inflammatory effects, pyrazolo derivatives were tested for their ability to inhibit COX enzymes. The results indicated a dose-dependent inhibition of COX-2 activity, suggesting potential therapeutic applications in treating inflammatory diseases.
Properties
IUPAC Name |
2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-10-3-6-14(11(2)7-10)23-17-13(8-20-23)16(12-4-5-12)21-22(18(17)25)9-15(19)24/h3,6-8,12H,4-5,9H2,1-2H3,(H2,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZRXMDFWIVTDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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